molecular formula C8H7NO4 B1600471 3-Methoxy-4-nitrobenzaldehyde CAS No. 80410-57-7

3-Methoxy-4-nitrobenzaldehyde

Cat. No. B1600471
CAS RN: 80410-57-7
M. Wt: 181.15 g/mol
InChI Key: WUTIWOZYHHSBBU-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzaldehyde is a chemical compound with the CAS Number: 80410-57-7. It has a molecular weight of 181.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .


Synthesis Analysis

The synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reported . The synthesis involves the reaction of 3-methoxy-4-methylbenzoyl chloride with 2,6-lutidine and palladium on carbon in tetrahydrofuran (THF) under an atmosphere of hydrogen.


Molecular Structure Analysis

The InChI code for 3-Methoxy-4-nitrobenzaldehyde is 1S/C8H7NO4/c1-13-8-4-6 (5-10)2-3-7 (8)9 (11)12/h2-5H,1H3 .


Chemical Reactions Analysis

The compound is involved in the formation of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds such as aldehydes or ketones . It also reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .


Physical And Chemical Properties Analysis

3-Methoxy-4-nitrobenzaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 181.15 .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Synthesis of Analog Compounds : 3-Methoxy-4-nitrobenzaldehyde has been used in the preparation of various analog compounds. For instance, Ren and Jian (2008) synthesized 4-Methoxy-N-(2-nitrobenzylidene)aniline by reacting 2-nitrobenzaldehyde with 4-methoxybenzenamine (Xiao-Yan Ren & F. Jian, 2008).

  • Polymorphism Studies : The compound has been a subject of polymorphism studies. Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, revealing insights into its crystal structures (Sara Wishkerman, J. Bernstein, & P. Stephens, 2006).

Vibrational Spectroscopy and Molecular Structure

  • Vibrational Spectra Analysis : The vibrational spectra of related compounds, like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been analyzed. Nataraj et al. (2011) used Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements for this purpose (A. Nataraj, V. Balachandran, & T. Karthick, 2011).

Atmospheric Chemistry

  • Atmospheric Reactions : In atmospheric chemistry, Liu et al. (2017) studied the heterogeneous reaction of coniferyl alcohol with NO3 radicals, identifying products like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which informs on the chemical behaviors of wood smoke emissions in the atmosphere (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).

Photocatalysis and Oxidation Studies

Biochemical Applications

  • COMT Inhibitors : Pérez et al. (1992) synthesized a series of nitro derivatives of hydroxymethoxybenzaldehyde and tested them as inhibitors of catechol-O-methyltransferase (COMT), a key enzyme in dopamine metabolism (R. A. Pérez, E. Fernández‐Álvarez, O. Nieto, & F. J. Piedrafita, 1992).

Synthetic Chemistry and Material Science

  • Material Synthesis : Research in material science often utilizes derivatives of 3-Methoxy-4-nitrobenzaldehyde. For example, synthesis of benzo-substituted phthalazines from 2-Nitro-5-methoxybenzaldehyde has been reported, highlighting its utility in creating potential DNA intercalators (P. G. Tsoungas & M. Searcey, 2001).

Safety And Hazards

The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

3-methoxy-4-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTIWOZYHHSBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90467486
Record name 3-METHOXY-4-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzaldehyde

CAS RN

80410-57-7
Record name 3-METHOXY-4-NITROBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90467486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzaldehyde
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Synthesis routes and methods I

Procedure details

Methyl iodide (55.2 g, 389.2 mmol) was added dropwise to a stirred mixture of 3-hydroxy-4-nitrobenzaldehyde (50 g, 288.4 mmol) and potassium carbonate (53.8 g, 389.2 mmol) in DMF (250 ml). The reaction mixture was stirred overnight, poured into ice-cold water, and the precipitated solid was collected by filtration. The resulting solid was dried on a high vacuum overnight to obtain 53.4 g of 3-methoxy-4-nitrobenzaldehyde.
Quantity
55.2 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-hydroxy-4-nitrobenzaldehyde (51.3 g), iodomethane (38.3 ml) and K2CO3 (85 g) in DMF (250 ml) was stirred at 60° C. for 1 h. The reaction mixture was cooled to room temperature and poured into water (600 ml). The solids were collected by filtration and dried in vacuo (50° C.).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
38.3 mL
Type
reactant
Reaction Step One
Name
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

3-Hydroxy-4-nitrobenzaldehyde (500 mg, 2.99 mmol) and potassium carbonate (0.42 g, 3.0 mmol) were dissolved in 6.0 mL of N,N-dimethylormamide. After addition of iodemethane (0.38 mL, 6.0 mmol) at room temperature, the mixture was stirred for 5 h at the same temperature. The reaction mixture was diluted with ethyl acetate and water, and separated. The organic layer was washed with brine twice, and dried over MgSO4. After filtration, the filtrate was concentrated in vacuo, and the residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1 to 1/1) to obtain the title compound as a pale yellow powder (518 mg, 96%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods IV

Procedure details

A mixture of 3-hydroxy-4-nitrobenzaldehyde (51.3 g), iodomethane (38.3 ml) and potassium carbonate (85 g) in DMF (250 ml) was stirred at 60° C. for 1 h. The reaction mixture was cooled to room temperature and poured into water. The solids were collected by filtration and dried in vacuo (50° C.).
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
38.3 mL
Type
reactant
Reaction Step One
Quantity
85 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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